![molecular formula C18H12ClN3O3S B2813817 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-84-4](/img/structure/B2813817.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as CBT-BZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Antimicrobial Applications
Research into the antimicrobial efficacy of thiazole derivatives, which share structural similarities with the queried compound, reveals significant potential. For instance, derivatives of thiazole have been synthesized and tested for their antimicrobial properties, showcasing effectiveness against a range of pathogenic strains. Notably, certain synthesized molecules demonstrated more potent activity than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests that thiazole-based compounds, by extension, could offer valuable contributions to developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Activities
The structural framework of the compound shares characteristics with other thiazole derivatives that have been explored for anticancer activities. For example, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines. This finding indicates the potential of thiazole benzamide derivatives in chemotherapy, underscoring their relevance in the search for new anticancer compounds (Ravinaik et al., 2021).
Chemical Synthesis and Characterization
Thiazole and its derivatives have been extensively studied for their chemical synthesis and structural characterization, offering insights into the versatility of these compounds in various chemical reactions. Studies focusing on the synthesis of thiazole derivatives highlight the methodologies for introducing various functional groups, which can significantly alter the compound's biological activities. These synthetic strategies and characterization techniques are crucial for advancing the development of thiazole-based compounds with targeted biological functions (Lynch et al., 2006).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFAHLKSJIGYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
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